molecular formula C12H10ClN5O2S B2919705 5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1019101-60-0

5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2919705
CAS No.: 1019101-60-0
M. Wt: 323.76
InChI Key: KVMGZWKLOBNIDE-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and kinase research. Its core structure integrates a 1,3,4-oxadiazole heterocycle, a well-known pharmacophore noted for its ability to participate in hydrogen bonding and improve metabolic stability, which is frequently employed in the design of kinase inhibitors [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7288258/]. This scaffold is further functionalized with a 1,5-dimethyl-1H-pyrazole moiety, a structural feature commonly found in compounds targeting various ATP-binding sites, and a 5-chlorothiophene-2-carboxamide group, which can enhance binding affinity and cellular permeability. Research into this compound is primarily focused on its potential as a selective protein kinase inhibitor. Kinases are critical signaling proteins, and their dysregulation is a hallmark of numerous diseases, particularly in oncology [https://www.nature.com/articles/s41573-021-00252-y]. The specific molecular architecture of this compound suggests it may act as a Type I or Type II inhibitor, competing with ATP for binding in the kinase's active site. Its primary research value lies in its use as a chemical probe to elucidate the biological functions of specific kinase pathways, to validate new therapeutic targets, and to serve as a lead compound for the development of novel anti-cancer agents. Investigations typically involve in vitro kinase activity assays, cellular proliferation studies, and structural biology to characterize its precise mechanism of action and binding mode.

Properties

IUPAC Name

5-chloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O2S/c1-6-5-7(17-18(6)2)11-15-16-12(20-11)14-10(19)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMGZWKLOBNIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several significant functional groups:

  • Chloro group : Enhances lipophilicity and may influence biological interactions.
  • Pyrazole moiety : Associated with various biological activities including anti-inflammatory and anticancer properties.
  • Oxadiazole ring : Known for its role in enhancing the bioactivity of compounds.
  • Thiophene ring : Contributes to the compound's overall stability and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyrazole and oxadiazole rings suggests potential for:

  • Antiviral activity : Similar compounds have shown efficacy against neurotropic viruses.
  • Anticancer properties : Modifications in the structure can enhance selectivity towards cancer cells while minimizing effects on healthy cells.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntiviralPotential efficacy against neurotropic alphaviruses
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Antiviral Activity

Research indicates that compounds containing both pyrazole and oxadiazole structures exhibit significant antiviral properties. For example, derivatives similar to this compound have been tested against various viruses with promising results. Studies show that modifications can enhance bioavailability and reduce recognition by efflux transporters like P-glycoprotein, crucial for effective drug levels in the brain.

Anticancer Properties

In vitro studies have demonstrated that related compounds induce apoptosis in glioma cell lines. For instance, a derivative showed an IC50 value of 5.13 µM in C6 glioma cells, indicating strong cytotoxicity compared to standard treatments like 5-FU (IC50 = 8.34 µM) . The mechanism involves cell cycle arrest at multiple phases (G0/G1, S, G2/M), leading to increased apoptosis rates.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsBiological Activity
5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamideMethyl group on pyrazoleAntiviral
5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamideFeatures a thiophene ringAnticancer activity reported
5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)methyl)-2-thiophenecarboxamidePyrazole substituted with a methyl groupAntiviral properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in the literature. Below is a systematic comparison based on synthesis, substituent effects, and physicochemical properties.

Structural Analogues in Pyrazole-Oxadiazole/Carboxamide Families

Compound 3a ():

  • Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • Key Differences: Replaces the oxadiazole ring with a pyrazole ring and introduces a cyano group.
  • Melting Point: 133–135°C, lower than many oxadiazole-containing analogues, suggesting reduced crystallinity due to fewer rigid heterocycles.

Compound 3d ():

  • Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • Key Differences: Incorporates a fluorophenyl group instead of dimethylpyrazole.

Compound from (CAS 1396751-08-8):

  • Structure: 5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide
  • Key Differences: Replaces oxadiazole with a triazolone ring and introduces a cyclopropyl group.
  • Molecular Weight: 388.9 g/mol (higher than the target compound’s estimated ~360–370 g/mol range).
  • Data Gaps: Melting point and solubility data are unavailable, limiting direct comparison.

Compound from (CAS 2034232-31-8):

  • Structure: 5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide
  • Key Differences: Substitutes oxadiazole with a pyridine-pyrazole hybrid.
  • Molecular Weight: 332.8 g/mol, lower due to the absence of the oxadiazole ring.
  • Synthetic Flexibility: Pyridine rings may offer easier functionalization compared to oxadiazoles.

Substituent Effects on Physicochemical Properties

Compound Heterocycle Core Key Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound 1,3,4-Oxadiazole 1,5-Dimethylpyrazole Not reported ~360–370 (estimated) Not given
3a () Pyrazole Phenyl, cyano 133–135 403.1 68
3d () Pyrazole 4-Fluorophenyl, cyano 181–183 421.0 71
CAS 1396751-08-8 () Triazolone Cyclopropyl, phenyl Not reported 388.9 Not given
CAS 2034232-31-8 () Pyridine-Pyrazole 1-Methylpyrazole Not reported 332.8 Not given

Key Observations:

  • Pyrazole derivatives with electron-withdrawing groups (e.g., cyano in 3a–3d) show higher melting points, likely due to enhanced intermolecular interactions.
  • Fluorine and chlorine substituents (3d, ) may improve lipophilicity, impacting bioavailability.

Research Implications and Gaps

  • Bioactivity Potential: None of the provided evidence discusses biological activity, limiting insight into therapeutic relevance.
  • Data Limitations: Critical parameters like solubility, logP, and stability for the target compound are absent.
  • Opportunities: Comparative studies on oxadiazole vs. triazole/pyridine cores could elucidate structure-activity relationships.

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